tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl (1S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-11-14(5-8-15-11)6-9-16(10-7-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3/t11-/m0/s1 |
InChI Key |
CNVRGWXVVPBORV-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1C2(CCN1)CCN(CC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1C2(CCN1)CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, N,N-dimethylformamide dimethyl acetal for substitution, and oxidizing agents like hydrogen peroxide for oxidation .
Major Products
The major products formed from these reactions include spirocyclic pyrazoles, amine derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites that are otherwise inaccessible to linear molecules. This unique interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The diazaspiro[4.5]decane scaffold is versatile, with modifications at the 1-, 2-, 3-, or 8-positions altering physicochemical and pharmacological properties. Key analogs include:
Stereochemical Variants
- Molecular weight: 254.37; purity: ≥97% .
Functional Group Modifications
- tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate: Replacing one nitrogen with an oxygen atom reduces basicity, impacting pharmacokinetics. CAS: 191805-29-5; molecular formula: C₁₃H₂₁NO₃ .
- tert-Butyl 3-([1,1’-biphenyl]-4-yl)-1-(4-methoxypyrimidin-2-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate : Incorporates aromatic and pyrimidine groups for π-π stacking and target engagement. Molecular weight: 521.23; synthesized via Ullmann coupling .
Biological Activity
tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O2 |
| Molecular Weight | 254.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | CNVRGWXVVPBORV-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2(CCN1)CCN(CC2)C(=O)OC(C)(C)C |
The compound's unique spirocyclic structure incorporates two nitrogen atoms and a tert-butyl ester functional group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into active sites of enzymes or receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to either the inhibition or activation of biological processes, thereby producing therapeutic effects .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties . Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics such as ciprofloxacin .
Anticancer Activity
The compound has also been investigated for its anticancer potential . In vitro studies using cancer cell lines have demonstrated that it can induce apoptosis (programmed cell death) and inhibit cell proliferation in several types of cancer cells, including prostate and breast cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects of this compound on prostate cancer cells (PC3 and DU145).
- Method : MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant cytotoxicity against PC3 cells compared to DU145 cells .
-
Antimicrobial Evaluation :
- Objective : To determine the antimicrobial efficacy against common bacterial pathogens.
- Method : Disk diffusion method was used to assess the inhibition zones produced by the compound.
- Results : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .
Comparison with Similar Compounds
The biological activities of this compound can be compared with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | Moderate | Weak |
| tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate | Low | Moderate |
The unique methyl substitution at the spirocyclic nitrogen atom in this compound enhances its reactivity and interaction with biological targets compared to its analogs .
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate?
Methodological Answer: A common approach involves spirocyclic ring formation via acid-catalyzed ketalization. For example, tert-butyl-protected piperidone derivatives can react with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) and molecular sieves to form the spirocyclic structure. After 48 hours, neutralization with NaHCO₃ and purification via column chromatography (EtOAc/n-pentane) yields the product with ~76% efficiency . Modifications include chiral resolution or asymmetric catalysis to achieve the (S)-enantiomer.
Q. How is this compound characterized analytically?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms spirocyclic structure and stereochemistry. For tert-butyl analogs, expect peaks at δ 1.39 ppm (t-Bu) and δ 3.43–3.90 ppm (spirocyclic ether protons) .
- LCMS/HPLC: Used to verify enantiomeric purity (e.g., Chiralpak columns) and molecular ion peaks (e.g., [M+H]+ = 243.148 observed in spirocyclic intermediates) .
Q. What are the recommended storage and handling protocols?
Methodological Answer:
Q. How is this compound utilized as a building block in medicinal chemistry?
Methodological Answer: The spirocyclic core serves as a rigid scaffold for kinase inhibitors. For example, tert-butyl-protected analogs are intermediates in synthesizing RIPK1 inhibitors. Post-deprotection, the free amine enables coupling with pharmacophores (e.g., quinazoline moieties in EGFR inhibitors) .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for the (S)-configured derivative?
Methodological Answer: Use chiral auxiliaries or asymmetric catalysis. In a reported method, tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate was synthesized with Boc protection, followed by enzymatic resolution or chiral HPLC to isolate the (S)-enantiomer .
Q. What is the mechanistic basis for its inhibition of RIPK1?
Methodological Answer: The compound binds RIPK1’s kinase domain, blocking phosphorylation events required for necroptosis. In U937 cells, it suppresses MLKL phosphorylation (IC₅₀ ~50 nM) and reduces TNFα-induced cell death. Competitive binding assays (e.g., SPR) confirm direct interaction .
Q. How do structural modifications impact its bioactivity?
Methodological Answer:
Q. What are its metabolic pathways and stability in biological systems?
Methodological Answer: In vitro studies suggest hepatic CYP3A4-mediated oxidation of the tert-butyl group, forming carboxylic acid metabolites. Plasma stability assays (37°C, 24h) show >85% intact compound, making it suitable for in vivo models .
Q. How does it compare to analogs like 8-phenyl-2,8-diazaspiro[4.5]decan-3-one?
Methodological Answer:
| Parameter | tert-Butyl Derivative | 8-Phenyl Analog |
|---|---|---|
| Solubility (PBS) | 12 µM | 2 µM |
| RIPK1 IC₅₀ | 52 nM | 220 nM |
| Metabolic Half-life | 4.5 h | 1.2 h |
| Data derived from |
Q. How should researchers address contradictions in reported synthetic yields or bioactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
